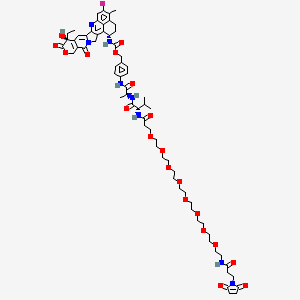
Pentanoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanoyl fluoride is an organic compound with the chemical formula C5H9FO. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is part of the acyl fluoride family, which are known for their reactivity and utility in organic synthesis.
Méthodes De Préparation
Pentanoyl fluoride can be synthesized through several methods. One common synthetic route involves the reaction of pentanoic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Another method involves the use of pentanoyl chloride, which can be fluorinated using reagents like hydrogen fluoride (HF) or other fluorinating agents .
Analyse Des Réactions Chimiques
Pentanoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form pentanoic acid and hydrogen fluoride.
Reduction: It can be reduced to pentanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, it can undergo oxidation to form pentanoic acid derivatives under specific conditions.
Applications De Recherche Scientifique
Pentanoyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: It can be used to modify biological molecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: Its derivatives are explored for potential pharmaceutical applications, including as intermediates in drug synthesis.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of pentanoyl fluoride involves its reactivity with nucleophiles. The carbonyl carbon in this compound is electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of amides and esters, respectively. The fluorine atom in this compound also plays a role in its reactivity, as it can stabilize the transition state during chemical reactions .
Comparaison Avec Des Composés Similaires
Pentanoyl fluoride can be compared with other acyl fluorides such as acetyl fluoride, propionyl fluoride, and butyryl fluoride. These compounds share similar reactivity patterns but differ in their chain lengths and physical properties. This compound is unique due to its specific chain length, which can influence its reactivity and applications in synthesis. Other similar compounds include:
Acetyl fluoride (C2H3FO): Shorter chain, used in similar reactions but with different reactivity due to chain length.
Propionyl fluoride (C3H5FO): Intermediate chain length, used in organic synthesis.
Butyryl fluoride (C4H7FO): Slightly shorter chain, similar applications but different physical properties.
Propriétés
Numéro CAS |
352-89-6 |
|---|---|
Formule moléculaire |
C5H9FO |
Poids moléculaire |
104.12 g/mol |
Nom IUPAC |
pentanoyl fluoride |
InChI |
InChI=1S/C5H9FO/c1-2-3-4-5(6)7/h2-4H2,1H3 |
Clé InChI |
KSGGIONYAUAWPY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4h-Imidazo[4,5,1-ij]quinoline](/img/structure/B14750038.png)
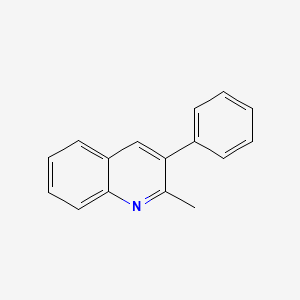
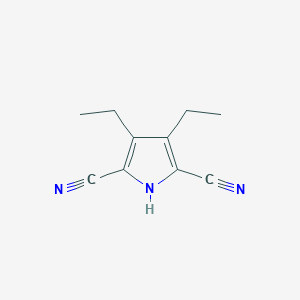
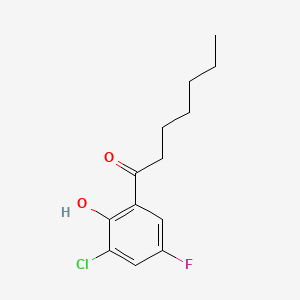
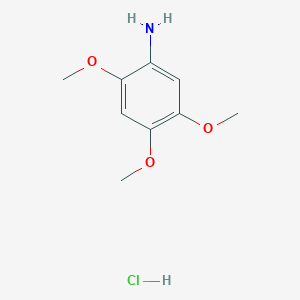

![(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole](/img/structure/B14750074.png)
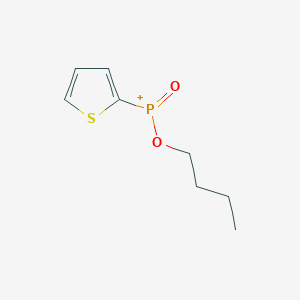
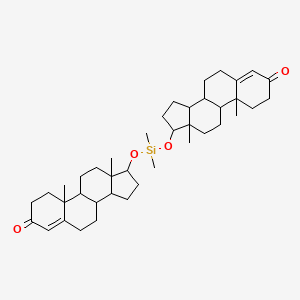
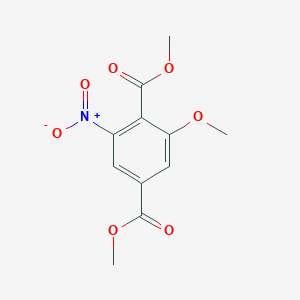
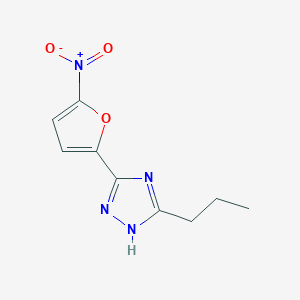
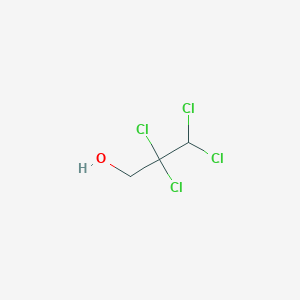
![N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B14750114.png)
